2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound characterized by its unique heterocyclic structure. This compound is notable for its potential pharmacological applications and interactions with biological systems. Its molecular formula is , and it has a molecular weight of approximately 380.5 g/mol. The compound's IUPAC name reflects its intricate structure, which includes elements such as piperazine and tetrahydrothiophene .
This compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen and sulfur atoms within their rings. It is also classified as a potential pharmaceutical agent due to its interactions with biological targets, including enzymes and receptors involved in various biochemical pathways .
The synthesis of this compound typically involves multiple steps of organic reactions. A common synthetic route begins with the preparation of the key intermediate, 1,1-dioxidotetrahydrothiophene. This intermediate is then reacted with piperazine to form a piperazinyl derivative. Subsequently, this derivative undergoes further reactions with cyclohepta[c]pyridazinone under controlled conditions to yield the final product.
The molecular structure of 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 380.5 g/mol |
IUPAC Name | 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one |
InChI | InChI=1S/C18H28N4O3S/c23-18... |
InChI Key | WFLVSRUSXDTIFM-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)C4CCS(=O)(=O)C4 |
These representations highlight the compound's complex ring structures and functional groups that contribute to its chemical reactivity and biological activity .
This compound can undergo several types of chemical reactions:
The following reagents are typically used in various reactions involving this compound:
The mechanism of action for 2-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that regulate critical biochemical pathways. The compound can modulate these targets by binding to active sites or allosteric sites, thereby influencing cellular processes such as signaling pathways or metabolic functions .
The physical properties of this compound include:
Key chemical properties include:
Relevant data on these properties aids in understanding the compound's behavior in chemical reactions and potential applications in scientific research .
This compound has significant potential for scientific applications:
The exploration of these applications continues to evolve as research progresses in medicinal chemistry and pharmacology .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6